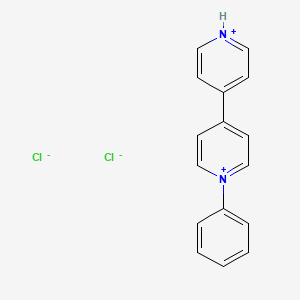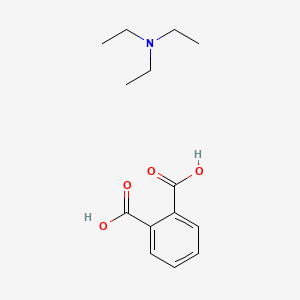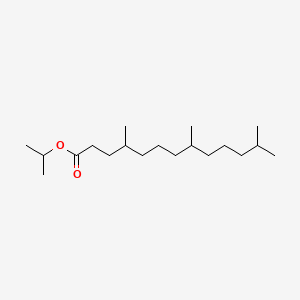
trans-Benzo(j)fluoranthene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Benzo(j)fluoranthene-4,5-diol: is a derivative of benzo[j]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzo[j]fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo(j)fluoranthene-4,5-diol typically involves the dihydroxylation of benzo[j]fluoranthene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. This method ensures the selective addition of hydroxyl groups at the 4 and 5 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dihydroxylation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic system.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Thionyl chloride (SOCl2), pyridine.
Major Products:
Oxidation: Benzo[j]fluoranthene-4,5-dione.
Reduction: Dihydrobenzo[j]fluoranthene.
Substitution: Chlorinated benzo[j]fluoranthene derivatives.
Scientific Research Applications
Chemistry: trans-Benzo(j)fluoranthene-4,5-diol is used as a model compound in studies of PAH metabolism and reactivity. Its unique structure allows researchers to investigate the effects of hydroxylation on the chemical properties of PAHs .
Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a reference compound in toxicological studies to understand the metabolic pathways and biological effects of PAHs .
Medicine: While not directly used in medicine, the study of this compound contributes to the understanding of PAH-related health risks. Insights gained from these studies can inform the development of therapeutic strategies to mitigate the adverse effects of PAH exposure .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its unique photophysical properties make it valuable in the development of optoelectronic devices .
Mechanism of Action
The mechanism of action of trans-Benzo(j)fluoranthene-4,5-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its mutagenic and carcinogenic effects . The compound’s hydroxyl groups play a crucial role in its reactivity, facilitating the formation of ROS through redox cycling .
Comparison with Similar Compounds
Benzo[j]fluoranthene-4,5-dione: An oxidized derivative with quinone functionality.
trans-Benzo(j)fluoranthene-9,10-diol: Another dihydroxy derivative with hydroxyl groups at different positions.
Benzo[j]fluoranthene: The parent PAH without hydroxyl groups.
Uniqueness: trans-Benzo(j)fluoranthene-4,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable compound for studying PAH metabolism and toxicity .
Properties
CAS No. |
106542-80-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(17S,18S)-pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15-nonaene-17,18-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-18-12-5-2-1-4-11(12)8-9-14(18)13-6-3-7-15(19(13)16)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 |
InChI Key |
SYMJVOYQEAGAQI-PXNSSMCTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C[C@@H]([C@H](C5=CC=CC3=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC(C(C5=CC=CC3=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


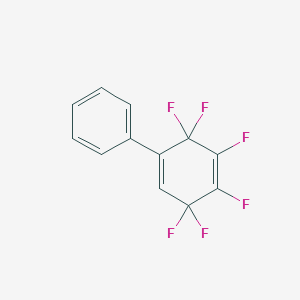
![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)

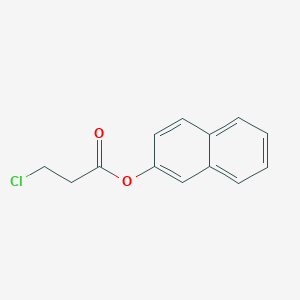
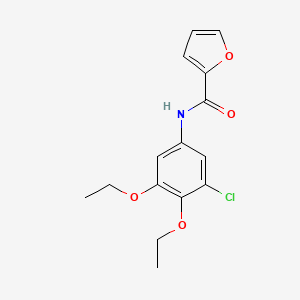
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
